2-Biphenylcarboxylic acid
Overview
Description
2-Biphenylcarboxylic acid, also known as o-Phenylbenzoic acid, is an organic compound with the molecular formula C₁₃H₁₀O₂. It is characterized by a biphenyl structure with a carboxylic acid group attached to one of the phenyl rings. This compound is a white crystalline solid and is known for its aromatic properties and carboxylic acid functionality .
Mechanism of Action
Target of Action
Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that it may interact with proteins or receptors in these tissues.
Result of Action
It has been reported to cause skin and eye irritation, and respiratory irritation , suggesting that it may induce an inflammatory response in these tissues.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarboxylic acid. For instance, its solubility and stability may be affected by pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Biphenylcarboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of biphenyl using strong oxidizing agents like potassium permanganate or chromic acid. The reaction is typically conducted in an acidic medium to facilitate the formation of the carboxylic acid group .
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylcarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form biphenyl-2,2’-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield biphenyl-2-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products:
Oxidation: Biphenyl-2,2’-dicarboxylic acid.
Reduction: Biphenyl-2-methanol.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
2-Biphenylcarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific receptors and enzymes.
Industry: this compound is employed in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Biphenylcarboxylic acid can be compared with other similar compounds, such as:
Biphenyl-4-carboxylic acid: This compound has the carboxylic acid group attached to the para position of the biphenyl structure, leading to different chemical and physical properties.
Biphenyl-2,2’-dicarboxylic acid: This compound contains two carboxylic acid groups, one on each phenyl ring, resulting in distinct reactivity and applications
Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSAKHOYBPSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870814 | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947-84-2, 51317-27-2 | |
Record name | 1-Biphenyl-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylcarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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